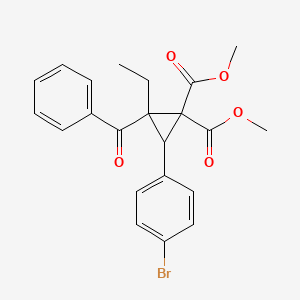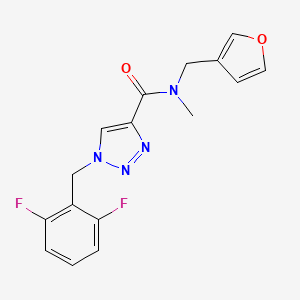![molecular formula C20H25ClN2O3 B5501284 2-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5501284.png)
2-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-2,8-diazaspiro[4.5]decane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex molecules like this one often involves multiple steps, including the formation of spiro compounds and cycloaddition reactions. For instance, a related process involves the synthesis of fluorinated 1-oxaspiro compounds from polyfluorinated cyclohexadienones, reacting with diazomethane and further reacting with isocyanates to form fluorinated dihydro-benzoxazol-ones (Kovtonyuk et al., 2005). Another relevant synthesis method involves the cyclization of ethyl cyclohexylidene cyanoacetate to form octahydrophenanthrene derivatives, illustrating the complexity of synthesizing spirocyclic structures (Wilamowski et al., 1995).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using crystallography and spectroscopic methods. For example, the crystal structure of a similar compound, 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate, was determined to contain a planar furan ring, a chair conformation cyclohexane ring, and two benzene rings, highlighting the complex nature of spirocyclic molecules (Wang et al., 2011).
Chemical Reactions and Properties
Spirocyclic compounds like the one often undergo unique chemical reactions due to their strained structures. For instance, the Wolff rearrangement and 1,3-dipolar cycloaddition of 2-diazo-3,4-bis(diphenylmethylene)cyclobutanone showcase the reactivity of cyclobutanone derivatives in forming diverse cyclic structures (Ueda et al., 1976).
Physical Properties Analysis
The physical properties of spirocyclic compounds can be influenced by their molecular structure. For example, compounds with spiro configurations and multiple stereogenic centers, like some cyclohexane-1,3-dicarboxylates, exhibit specific NMR chemical shifts and crystal structures due to their unique conformations (Ismiyev et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of spiro compounds are closely tied to their structural features. For example, the synthesis and properties of ethyl 2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate demonstrate how the presence of oxaspiro structures and cyano groups can affect the compound's reactivity and subsequent transformation into different chemical entities (Kuroyan et al., 1991).
Applications De Recherche Scientifique
Supramolecular Chemistry
Research has demonstrated the importance of cyclohexane-spirohydantoin derivatives, similar in structural complexity to the target compound, in forming supramolecular arrangements. These arrangements are crucial for understanding the relationship between molecular structure and crystal formation. Studies by Graus et al. (2010) show that substituents on the cyclohexane ring significantly influence these supramolecular structures, highlighting the compound's potential for tailoring molecular interactions in crystalline materials (Graus et al., 2010).
Organic Synthesis Methodologies
Advancements in organic synthesis have been illustrated through the use of diazabicyclooctane (DABCO) in the decarboxylative acylation of carboxylic acids, showing the compound's versatility in synthesizing α-keto and α,β-unsaturated amides or esters without metal catalysts. This method offers a pathway for synthesizing a variety of complex molecules, including those structurally related to the compound of interest (Zhang et al., 2017).
Drug Discovery and Biological Applications
In drug discovery, the design and synthesis of novel scaffolds inspired by natural products play a crucial role. Jenkins et al. (2009) described the synthesis of novel spiro scaffolds, demonstrating the potential of these structures in the development of new therapeutic agents. These scaffolds, designed for ease of conversion into a lead generation library, underscore the importance of the compound's core structure in medicinal chemistry (Jenkins et al., 2009).
Propriétés
IUPAC Name |
2-[1-(4-chlorophenyl)cyclobutanecarbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O3/c21-15-4-2-14(3-5-15)20(6-1-7-20)18(26)23-13-19(8-10-22-11-9-19)12-16(23)17(24)25/h2-5,16,22H,1,6-13H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSVOOBDQWHKSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CC4(CCNCC4)CC3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-[(3-fluorophenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5501201.png)


![2-methyl-5-{2-oxo-2-[2-(trifluoromethyl)morpholin-4-yl]ethyl}pyrimidin-4(3H)-one](/img/structure/B5501213.png)
![N-[4-(4-methyl-1-piperazinyl)benzyl]-1-phenylcyclopentanecarboxamide](/img/structure/B5501215.png)
![N-(2-methoxy-5-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5501228.png)
![5-(methoxymethyl)-N-[3-(methylthio)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5501241.png)
![N~2~-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N~1~,N~2~-dimethylglycinamide](/img/structure/B5501251.png)
![N-(5-methylisoxazol-3-yl)-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5501254.png)
![7-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5501274.png)
![methyl 2-{[(2-methoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5501276.png)


![N-[(tert-butylamino)(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B5501309.png)